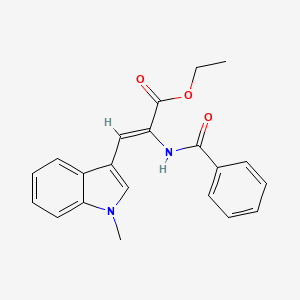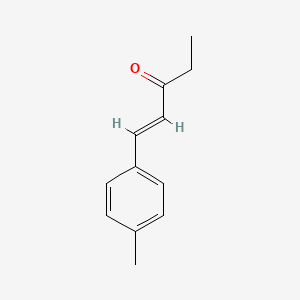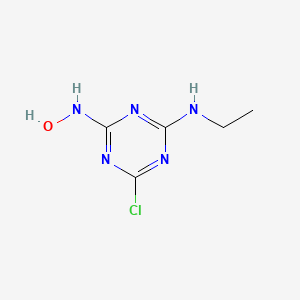![molecular formula C17H12N2O6 B14153540 Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate CAS No. 392739-42-3](/img/structure/B14153540.png)
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a nitro group, a chromen-4-yl moiety, and a benzoate ester group, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate typically involves the reaction of 3-nitro-2-oxochromene with 4-aminobenzoic acid methyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-4-yl moiety can undergo reduction reactions to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced chromen-4-yl derivatives.
Substitution: Formation of 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoic acid.
Scientific Research Applications
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various coumarin derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group and chromen-4-yl moiety play crucial roles in its biological activity. For example, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
- Benzofuran and benzoxazol derivatives
Uniqueness
Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
392739-42-3 |
|---|---|
Molecular Formula |
C17H12N2O6 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(20)10-6-8-11(9-7-10)18-14-12-4-2-3-5-13(12)25-17(21)15(14)19(22)23/h2-9,18H,1H3 |
InChI Key |
XLMDFJXHPHCVKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
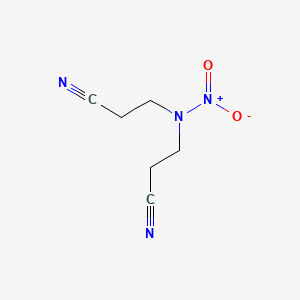

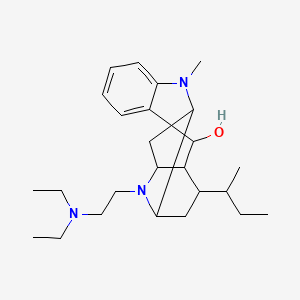
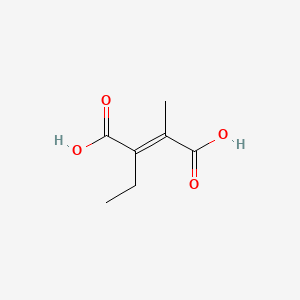
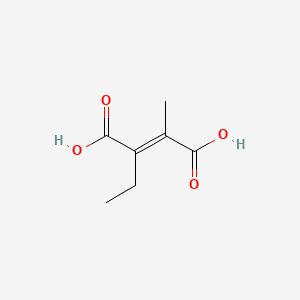
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
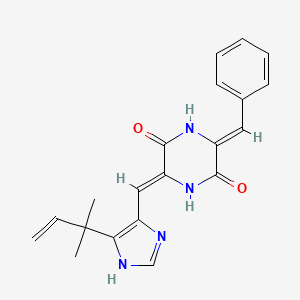
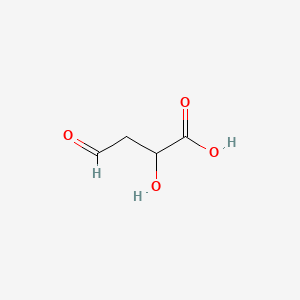
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)
